3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-{[2-(Carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative characterized by a fused cyclopentane-quinoline core substituted with a carboxymethoxybenzylidene group at position 3 and a carboxylic acid at position 7. Structural analogs, such as 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 748777-72-2, molecular weight 317.34 g/mol), suggest that the carboxymethoxy substituent likely enhances polarity and solubility compared to simpler aryl groups .
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C22H17NO5/c24-19(25)12-28-18-8-4-1-5-13(18)11-14-9-10-16-20(22(26)27)15-6-2-3-7-17(15)23-21(14)16/h1-8,11H,9-10,12H2,(H,24,25)(H,26,27)/b14-11+ |
InChI Key |
KMYUIROGSMBLNN-SDNWHVSQSA-N |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4OCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 2-(carboxymethoxy)benzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of quinoline compounds possess various biological activities, including:
- Anticancer Activity : Studies have demonstrated that compounds similar to cyclopenta[b]quinoline can inhibit cancer cell proliferation. For instance, analogs have been synthesized that target specific cancer pathways, leading to apoptosis in tumor cells.
- Antimicrobial Properties : The presence of the carboxymethoxy group may enhance the compound's ability to penetrate bacterial membranes, making it effective against certain strains of bacteria.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of cyclopenta[b]quinoline derivatives. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways.
Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Alkylation Reactions : The presence of the quinoline moiety enables alkylation at specific sites, facilitating the development of novel compounds for further biological evaluation.
- Coupling Reactions : The compound can be employed in coupling reactions to form more complex molecular architectures, which are essential in drug discovery.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Base-catalyzed | 85 | Journal of Organic Chemistry |
| Coupling with Aryl Halides | Pd-catalyzed | 90 | Synthetic Communications |
Materials Science
The unique structural properties of this compound make it suitable for applications in materials science:
- Polymerization : The compound can act as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.
- Nanotechnology : Its ability to form stable complexes with metal ions suggests potential applications in nanomaterials for catalysis or drug delivery systems.
Case Study: Polymer Applications
Research has shown that incorporating cyclopenta[b]quinoline derivatives into polymer matrices enhances the thermal stability and mechanical strength of the resulting materials. A comparative study indicated that polymers with these additives outperformed conventional polymers under stress tests.
Mechanism of Action
The mechanism of action of 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent bonds with target molecules.
Comparison with Similar Compounds
Example Compounds :
- N-[4-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)butyl]acridine-9-carboxamide hydrochloride (3c) Molecular Formula: C₃₀H₂₇ClN₄O Molecular Weight: 519.02 g/mol Key Data: Yield (74.06%), melting point (240°C decomposition), and distinct ¹H/¹³C NMR shifts for the acridine and cyclopentaquinoline moieties .
- N-[5-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)pentyl]acridine-9-carboxamide hydrochloride (3d) Molecular Formula: C₃₁H₂₉ClN₄O Molecular Weight: 533.04 g/mol Key Data: Higher yield (86.49%) and similar thermal stability (240°C decomposition) .
In contrast, the target compound lacks the acridine moiety, reducing its molecular weight and likely altering its biological targets.
Hexahydroquinolinecarboxylic Acid Derivatives
Example Compound :
- 3-Phenyl-1,2,5,6,7,8-hexahydro-2,5-dioxo-3-quinolinecarboxylic acid (3a) Molecular Formula: C₁₆H₁₅NO₄ Molecular Weight: 283.30 g/mol Key Data: High yield (85%), HPLC purity (99.4%), and distinct NMR signals (δ 1.985–2.170 ppm for cyclopentane protons; δ 8.049–8.081 ppm for aromatic protons) .
Comparison: The hexahydroquinoline derivative lacks the methylidene substituent and cyclopenta[b]quinoline fusion, resulting in a simpler structure and lower molecular weight. The presence of two ketone groups (2,5-dioxo) in 3a enhances hydrogen-bonding capacity compared to the target compound’s carboxymethoxy group.
Substituted Cyclopentaquinoline Carboxylic Acids
Example Compounds :
3-[(4-Chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid Molecular Formula: C₂₀H₁₄ClNO₂ Molecular Weight: 335.79 g/mol Key Data: Commercial availability (2 suppliers) and a chloro substituent that increases lipophilicity .
Comparison :
Substituents on the benzylidene group critically influence physicochemical properties:
- Electron-withdrawing groups (e.g., Cl in the 4-chloro derivative) increase stability but reduce solubility.
- Electron-donating groups (e.g., methoxy in the trimethoxy derivative) improve solubility and may enhance bioavailability. The target compound’s carboxymethoxy group combines both effects, offering moderate polarity and hydrogen-bonding capacity.
Research Implications
The target compound’s carboxymethoxy group distinguishes it from analogs by balancing polarity and stability, making it a candidate for further studies in drug delivery or enzyme inhibition. Structural variations in cyclopentaquinolines highlight the importance of substituent engineering to optimize pharmacokinetic and pharmacodynamic profiles .
Biological Activity
3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS No. 722467-69-8) is a novel compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various research findings, case studies, and data tables.
- Molecular Formula : C22H17NO5
- Molecular Weight : 375.37 g/mol
- IUPAC Name : 3-{[2-(carboxymethoxy)phenyl]methylidene}-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Biological Activity Overview
Research indicates that quinoline derivatives exhibit significant biological activities due to their ability to interact with various biological targets. The compound has shown promise particularly in the following areas:
1. Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its efficacy against different cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity Results
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Induction of apoptosis via oxidative stress |
| HCT116 | 12.3 | Inhibition of cell proliferation |
| A549 | 18.7 | DNA damage and cell cycle arrest |
The compound demonstrated an IC50 value of 15.4 µM against MDA-MB-231 cells, indicating significant cytotoxicity that warrants further investigation into its mechanism of action.
2. Antimicrobial Activity
The antibacterial potential of quinoline derivatives has also been documented. The compound was tested against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains.
Case Study 1: Anticancer Evaluation
In a study published in The Thai Journal of Pharmaceutical Sciences, a series of quinoline derivatives were synthesized and evaluated for their anticancer activity using the MTT assay on MDA-MB-231 cells. The study concluded that modifications to the quinoline structure could enhance cytotoxicity through various mechanisms, including apoptosis induction and inhibition of cell cycle progression .
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial properties of quinoline derivatives against common pathogens. The study highlighted that compounds with carboxyl groups showed improved efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting that structural features significantly influence antibacterial activity .
The biological activity of this compound is believed to arise from its ability to:
- Induce oxidative stress leading to apoptosis in cancer cells.
- Interfere with bacterial cell wall synthesis or function.
- Modulate signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
